Cyanomethyl Quinoline-3-carboxylate

Description

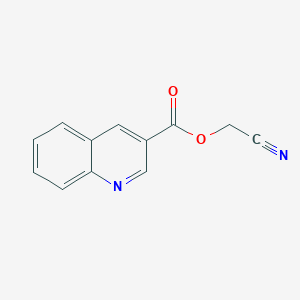

Cyanomethyl quinoline-3-carboxylate (CID 3470556) is a synthetic quinoline derivative with the molecular formula C₁₂H₈N₂O₂. Its structure features a quinoline backbone substituted with a carboxylate ester group at position 3, where the ester moiety is a cyanomethyl group (-OCH₂CN). Key structural identifiers include:

This suggests this compound may serve as a versatile scaffold for drug discovery, particularly in oncology and virology.

Properties

CAS No. |

25283-64-1 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

cyanomethyl quinoline-3-carboxylate |

InChI |

InChI=1S/C12H8N2O2/c13-5-6-16-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,6H2 |

InChI Key |

VDLCZBHXVLTXDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)OCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl Quinoline-3-carboxylate typically involves the cyanoacetylation of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylate with cyanomethyl reagents under specific conditions. For instance, the reaction can be carried out using a base catalyst such as piperidine, with the mixture heated under reflux . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and environmentally friendly solvents can be employed to scale up the production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

Cyanomethyl quinoline-3-carboxylate is synthesized via palladium-catalyzed carbonylation and cyclization. A representative protocol involves:

-

Reactants : 2,3-Dichloroquinoline derivatives (e.g., 6-methyl-2,3-dichloroquinoline)

-

Catalyst System : PdCl₂ (0.02 g) and triphenylphosphine (0.10 g) in methanol

-

Conditions : CO gas (20 atm), 150°C for 3 hours

-

Yield : Dimethyl 6-methyl-2,3-quinolinedicarboxylate (90% yield) .

Key Reaction Steps:

-

Carbonylation : CO insertion into C–Cl bonds forms ester groups.

-

Cyclization : Base-mediated cyclization generates the quinoline core.

-

Decarboxylation : Heating in anisole (153°C) removes carboxyl groups selectively .

Nucleophilic Substitution Reactions

The cyano and ester groups facilitate nucleophilic attacks under basic or acidic conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, reflux (2 h) | Quinoline-3-carboxylic acid | 66 | |

| Aminolysis | NH₃ in ethanol, 60°C | 3-Carbamoylquinoline derivatives | 75–85 |

Transition-Metal-Catalyzed Functionalization

Palladium-mediated reactions enable C–C and C–N bond formations:

-

Denitrogenative Cyclization :

-

Cross-Coupling :

Multicomponent Reactions (MCRs)

This compound participates in Friedländer and Knöevenagel-type condensations:

Friedländer Reaction Protocol :

-

Reactants : Cyanoacetamide + 2-aminobenzaldehyde

-

Conditions : AcOH, 80°C, 12 h

-

Product : 2-Aminoquinoline-3-carboxamide (70–85% yield).

Knöevenagel Condensation :

-

Reactants : 2-Nitrobenzaldehyde + cyanoacetic acid esters

-

Reduction : Fe/HOAc or Zn/NH₄Cl

-

Product : 2-Aminoquinoline-3-carboxylate esters (60–75% yield).

Redox Transformations

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | Quinoline N-oxide derivatives | |

| Reduction | H₂ (1 atm), Pd/C, ethanol | Tetrahydroquinoline analogs |

Mechanistic Insights

-

Palladium-Catalyzed Pathways :

-

Acid-Mediated Cyclizations :

Stability and Degradation

Scientific Research Applications

Biological Activities

Cyanomethyl Quinoline-3-carboxylate has been investigated for its antibacterial , antimalarial , and anticancer properties. Research indicates that the compound may interfere with specific biological pathways or molecular targets within pathogens, making it a candidate for further studies in drug development.

- Antibacterial Properties : The compound has shown promising results against various bacterial strains, suggesting mechanisms that disrupt bacterial cell function or inhibit growth. Its structural similarity to known antibacterial agents may enhance its effectiveness against resistant strains.

- Antimalarial Activity : Studies have indicated that this compound exhibits activity against Plasmodium species, the causative agents of malaria. This activity is attributed to its ability to inhibit key enzymes involved in the parasite's life cycle.

- Anticancer Potential : Ongoing investigations are focusing on the compound's ability to inhibit tumor growth. Preliminary findings suggest that it may modulate cellular processes through interactions with enzymes and receptors involved in cancer progression, potentially leading to the development of new anticancer therapies.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, which are crucial for producing derivatives with enhanced biological activities.

- One-Pot Synthesis : Recent advancements have introduced efficient one-pot synthetic routes that minimize the number of steps and improve yields. This method allows for the rapid generation of multiple derivatives for screening against biological targets .

- Carbonylation Techniques : Carbonylation methods have been explored to produce substituted quinoline carboxylic acids, including this compound. These techniques often involve palladium-catalyzed reactions that yield high-quality products with minimal environmental impact .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential as a therapeutic agent in several areas:

| Therapeutic Area | Potential Role | Mechanism of Action |

|---|---|---|

| Antibacterial | Inhibitor | Disruption of bacterial cell functions |

| Antimalarial | Inhibitor | Targeting metabolic pathways in parasites |

| Anticancer | Inhibitor | Modulation of enzyme activity related to tumor growth |

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- A study exploring derivatives of quinoline compounds demonstrated significant antibacterial activity against resistant strains, highlighting the compound's potential as a scaffold for developing new antibiotics .

- Research focused on the antimalarial properties revealed that certain analogs of this compound showed improved potency compared to existing treatments, suggesting avenues for new drug formulations .

- Investigations into anticancer activities indicated that specific derivatives could effectively inhibit cell proliferation in various cancer cell lines, warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of Cyanomethyl Quinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in biological processes.

Pathways Involved: It may inhibit specific enzymes or receptors, leading to the disruption of cellular processes and exhibiting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives

Key Observations :

Key Findings :

- Anticancer Potency : Derivatives with alkyl or aryl groups at C4 (e.g., pentyl in ) exhibit superior antiproliferative activity, likely due to enhanced membrane permeability.

- Antiviral Efficacy : Methylthio and hydroxy groups (e.g., ) improve HBV inhibition via steric and electronic effects.

- Calcium Modulation: Bulky substituents (e.g., tetrahydro-pyrano groups in ) enhance receptor selectivity.

Biological Activity

Cyanomethyl Quinoline-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its quinoline core structure with a cyano group, which enhances its reactivity and biological properties. The compound can be synthesized through various methods, often involving the condensation of cyanoacetic acid derivatives with quinoline precursors. For instance, one efficient synthesis method involves the reaction of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with primary amines to yield 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine derivatives .

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Condensation with primary amines | 87 | Ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate, DMFDMA |

| Hydrolysis of esters | 91 | TFA (Trifluoroacetic acid) |

Biological Activity

This compound exhibits a range of biological activities, particularly in antibacterial and antimalarial domains. Research indicates that compounds with similar structures have shown promising results against various pathogens.

Antibacterial Activity

Studies have demonstrated that derivatives of quinoline compounds can inhibit bacterial growth. For instance, certain analogs have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes .

Case Study: Antibacterial Efficacy

A study evaluating several quinoline derivatives found that those containing the cyanomethyl group exhibited enhanced potency against Staphylococcus aureus, suggesting that the cyano group plays a crucial role in their biological efficacy .

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. Research indicates that quinoline derivatives are effective against Plasmodium falciparum, the parasite responsible for malaria. The mechanism is believed to involve interference with heme detoxification pathways within the parasite .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | 0.5 | Plasmodium falciparum |

| Quinine | 0.1 | Plasmodium falciparum |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors on cell membranes, altering cellular responses.

- Disruption of Cellular Processes : By affecting enzyme activities and receptor functions, it disrupts critical cellular processes leading to antimicrobial effects .

Future Directions

The ongoing research into this compound suggests potential applications in drug development, particularly as an anticancer agent. Recent studies have indicated that certain quinolone derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor growth and metastasis .

Table 3: Potential Applications of this compound

| Application | Description |

|---|---|

| Antibacterial | Effective against a range of bacteria |

| Antimalarial | Active against malaria-causing parasites |

| Anticancer | Inhibits tumor growth via VEGFR modulation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for quinoline-3-carboxylate derivatives?

- Methodology : The Rh(II)-catalyzed cyclopropanation-ring expansion reaction is a widely used method. For example, indoles react with halodiazoacetates in the presence of Rh₂(esp)₂ (0.01 mmol) and Cs₂CO₃ in CH₂Cl₂. After stirring, purification via silica gel chromatography (CH₂Cl₂/EtOAc) yields ethyl quinoline-3-carboxylates . Alternative routes include nucleophilic substitution of bromomethyl intermediates (e.g., ethyl 2-(bromomethyl)quinoline-3-carboxylate reacting with amines in acetonitrile) .

Q. What analytical techniques are essential for characterizing quinoline-3-carboxylate derivatives?

- Methodology : Key techniques include:

- NMR spectroscopy for structural elucidation (e.g., distinguishing substituent positions on the quinoline core) .

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography for absolute configuration determination, as demonstrated in crystal structure analyses of morpholine-substituted derivatives .

Q. How are quinoline-3-carboxylate derivatives purified post-synthesis?

- Methodology : Common steps include:

- Washing with water/brine to remove inorganic salts .

- Solvent removal under reduced pressure.

- Column chromatography using silica gel with CH₂Cl₂/EtOAc or methanol/EtOAc gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in Rh-catalyzed syntheses?

- Methodology :

- Catalyst loading : Rh₂(esp)₂ at 1 mol% ensures efficient cyclopropanation without excess byproducts .

- Temperature control : Reactions performed at room temperature minimize side reactions compared to thermal pathways .

- Workup : Rapid solvent removal and silica gel purification reduce decomposition of sensitive intermediates .

Q. What strategies resolve contradictions between computational models and experimental data for quinoline derivatives?

- Methodology :

- DFT calculations : Validate experimental spectroscopic data (e.g., IR, UV-Vis) and predict electronic properties. For example, DFT-supported matrix isolation spectroscopy clarifies substituent effects on quinoline derivatives .

- Statistical validation : Use RMSD (root-mean-square deviation) analyses to compare theoretical and experimental bond lengths/angles .

Q. How do structural modifications at the 4-, 6-, and 7-positions influence biological activity?

- Methodology :

- Fluoro/chloro substitution : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exhibits antibacterial activity due to enhanced electrophilicity and membrane penetration .

- Trifluoromethyl groups : Derivatives like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate show improved pharmacokinetic stability .

- Functionalization with heterocycles : Introducing piperazine or thiazeto groups enhances antitumor and antimicrobial properties .

Q. What methodologies determine the crystal structure of quinoline-3-carboxylate derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Slow evaporation of petroleum ether/CH₂Cl₂ solutions yields diffraction-quality crystals. Hydrogen atoms are refined isotropically, while others are positioned geometrically .

- Data refinement : Software like SHELXL refines structures using Olex2 interfaces, with R-factor convergence < 0.05 .

Q. How can nucleophilic substitution reactions functionalize the quinoline-3-carboxylate core?

- Methodology :

- Bromomethyl intermediates : Ethyl 2-(bromomethyl)quinoline-3-carboxylate reacts with amines (e.g., 3-morpholinopropan-1-amine) in acetonitrile with NaHCO₃ to introduce morpholine groups .

- Cyanomethyl introduction : Hypothetical route: Substitute bromomethyl with KCN or CuCN in DMF to install cyanomethyl groups, though direct evidence is limited in provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.